4-(Aminomethyl)-3,5-dimethylbenzoic acid
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Overview
Description
4-(Aminomethyl)-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an aminomethyl group at the 4-position and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3,5-dimethylbenzoic acid can be achieved through several methodsThis can be done using reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst .
Another method involves the amidation of 4-chloroformyl-3,5-dimethylbenzoic acid with ammonia or an amine, followed by reduction to the desired aminomethyl derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of nitro or chloroformyl intermediates to the aminomethyl compound .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Aminomethyl)-3,5-dimethylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes involved in fibrinolysis, thereby preventing the breakdown of blood clots . The aminomethyl group allows it to bind to active sites on enzymes, blocking their activity and stabilizing blood clots .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the dimethyl groups.
Aminocaproic acid: Another antifibrinolytic agent with a different structure.
Tranexamic acid: A widely used antifibrinolytic agent with a similar mechanism of action.
Uniqueness
4-(Aminomethyl)-3,5-dimethylbenzoic acid is unique due to the presence of both aminomethyl and dimethyl groups on the benzene ring. This structural feature enhances its binding affinity to specific molecular targets, making it a potent inhibitor in biological systems .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(aminomethyl)-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3,(H,12,13) |
InChI Key |
IUXPJCQJYZLUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CN)C)C(=O)O |
Origin of Product |
United States |
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